Cas no 140870-14-0 (Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate)

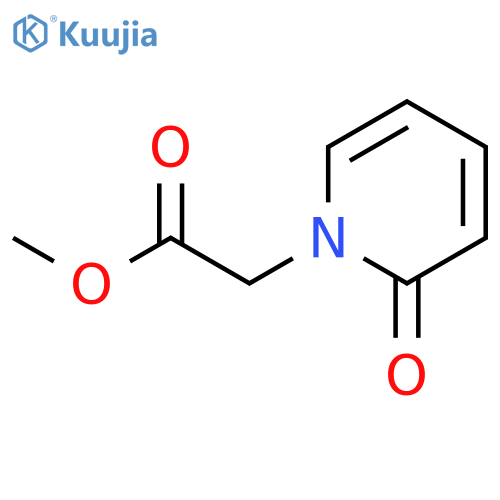

140870-14-0 structure

商品名:Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate

CAS番号:140870-14-0

MF:C8H9NO3

メガワット:167.161962270737

CID:1308295

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Pyridineacetic acid, 2-oxo-, methyl ester

- methyl 2-(2-oxopyridin-1(2H)-yl)acetate

- Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate

-

計算された属性

- せいみつぶんしりょう: 167.05827

じっけんとくせい

- PSA: 46.61

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M291076-500mg |

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |

140870-14-0 | 500mg |

$ 295.00 | 2022-06-04 | ||

| TRC | M291076-100mg |

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |

140870-14-0 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | M291076-1g |

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |

140870-14-0 | 1g |

$ 475.00 | 2022-06-04 |

Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

140870-14-0 (Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬